
physical and chemical properties of 4-Bromo-
1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-Bromo-1H-pyrrole-2-

carbaldehyde

Cat. No.: B124644 Get Quote

An In-depth Technical Guide to 4-Bromo-1H-
pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 4-Bromo-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in

synthetic chemistry and drug discovery. This document summarizes key data, outlines

experimental protocols, and presents logical relationships through diagrams to facilitate its use

in research and development.

Core Properties and Data
4-Bromo-1H-pyrrole-2-carbaldehyde is a brominated derivative of pyrrole-2-carbaldehyde. Its

chemical structure, featuring a pyrrole ring substituted with a bromine atom at the 4-position

and a formyl group at the 2-position, makes it a versatile intermediate for the synthesis of more

complex molecules.

Physical Properties
The known physical properties of 4-Bromo-1H-pyrrole-2-carbaldehyde are summarized in the

table below. The compound is typically a solid at room temperature and exhibits sensitivity to

moisture and air, necessitating careful handling and storage.[1]
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Property Value Reference

CAS Number 931-33-9 [2]

Molecular Formula C₅H₄BrNO [2]

Molecular Weight 174.00 g/mol [2]

Physical Form Powder or crystals

Melting Point 123-124 °C

Boiling Point 282.1 ± 20.0 °C (Predicted)

Purity Typically ≥97%

Storage Temperature 2-8°C, under inert atmosphere

Sensitivity Moisture and air sensitive [1]

Chemical and Spectroscopic Data
The chemical and available spectroscopic characteristics of 4-Bromo-1H-pyrrole-2-
carbaldehyde are provided below. These data are crucial for its identification and for predicting

its reactivity.
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Identifier/Data Type Value/Information

IUPAC Name 4-bromo-1H-pyrrole-2-carbaldehyde

InChI 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H

InChI Key RFQYNGQAZZSGFM-UHFFFAOYSA-N

SMILES O=Cc1cc(Br)[nH]c1

¹H NMR

Characteristic signals for the pyrrole ring

protons and the aldehyde proton are expected.

The proton at the 5-position would likely appear

as a doublet, the proton at the 3-position as a

singlet (or a very small doublet due to long-

range coupling), and the aldehyde proton as a

singlet. The N-H proton would appear as a

broad singlet.

FT-IR

Expected characteristic peaks include N-H

stretching (around 3200-3400 cm⁻¹), C=O

stretching of the aldehyde (around 1650-1680

cm⁻¹), C=C stretching of the pyrrole ring, and C-

Br stretching.

Experimental Protocols
A plausible and widely used method for the synthesis of pyrrole-2-carbaldehydes is the

Vilsmeier-Haack reaction.[3][4] While a specific detailed protocol for 4-Bromo-1H-pyrrole-2-
carbaldehyde is not readily available in the literature, a general procedure can be adapted

from the formylation of pyrrole. The synthesis would likely start from 4-bromopyrrole.

Synthesis of 4-Bromo-1H-pyrrole-2-carbaldehyde via
Vilsmeier-Haack Reaction
Materials:

4-Bromopyrrole
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Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

Sodium acetate or Sodium bicarbonate solution

Anhydrous sodium sulfate or magnesium sulfate

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel

and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add

phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent

(chloroiminium salt).

Formylation of 4-Bromopyrrole: Dissolve 4-bromopyrrole in a dry solvent such as

dichloromethane or 1,2-dichloroethane. Add this solution dropwise to the pre-formed

Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to

warm to room temperature and may be heated to reflux to ensure the completion of the

reaction.

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a

saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize the acid

and hydrolyze the intermediate iminium salt.

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry

over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed

under reduced pressure. The crude product can be purified by column chromatography on

silica gel or by recrystallization to yield pure 4-Bromo-1H-pyrrole-2-carbaldehyde.

Chemical Reactivity and Stability
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The chemical reactivity of 4-Bromo-1H-pyrrole-2-carbaldehyde is dictated by the

functionalities present: the pyrrole ring, the aldehyde group, and the bromine substituent.

Pyrrole Ring: The pyrrole nucleus is an electron-rich aromatic system, susceptible to

electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group

at the 2-position and the bromine atom at the 4-position deactivates the ring towards further

electrophilic attack compared to unsubstituted pyrrole. The N-H proton is weakly acidic and

can be deprotonated with strong bases.

Aldehyde Group: The formyl group can undergo typical aldehyde reactions such as oxidation

to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions

(e.g., Wittig reaction, Knoevenagel condensation) to form larger, more complex molecules.

Bromine Substituent: The bromine atom can be substituted via various transition-metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), providing a powerful

tool for the introduction of carbon-carbon and carbon-heteroatom bonds at the 4-position of

the pyrrole ring.

Stability:

4-Bromo-1H-pyrrole-2-carbaldehyde is sensitive to moisture and air.[1] It should be stored in

a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Pyrrole derivatives, in general, can be prone to polymerization or decomposition under acidic

conditions or upon exposure to light and air.

Visualizations
Synthesis Pathway of 4-Bromo-1H-pyrrole-2-
carbaldehyde
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Caption: Vilsmeier-Haack synthesis of 4-Bromo-1H-pyrrole-2-carbaldehyde.

Reactivity Profile of 4-Bromo-1H-pyrrole-2-carbaldehyde
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Caption: Key reactive sites of 4-Bromo-1H-pyrrole-2-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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